[(chlorosulfonyl)imino](methyl)phenyl-lambda6-sulfanone
CAS No.: 2649076-88-8
Cat. No.: VC11994926
Molecular Formula: C7H8ClNO3S2
Molecular Weight: 253.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2649076-88-8 |
|---|---|
| Molecular Formula | C7H8ClNO3S2 |
| Molecular Weight | 253.7 g/mol |
| IUPAC Name | N-(methyl-oxo-phenyl-λ6-sulfanylidene)sulfamoyl chloride |
| Standard InChI | InChI=1S/C7H8ClNO3S2/c1-13(10,9-14(8,11)12)7-5-3-2-4-6-7/h2-6H,1H3 |
| Standard InChI Key | HPJLXLBAQXUCQO-UHFFFAOYSA-N |
| SMILES | CS(=NS(=O)(=O)Cl)(=O)C1=CC=CC=C1 |
| Canonical SMILES | CS(=NS(=O)(=O)Cl)(=O)C1=CC=CC=C1 |
Introduction
[Introduction to (chlorosulfonyl)iminophenyl-lambda6-sulfanone](pplx://action/followup)
(chlorosulfonyl)iminophenyl-lambda6-sulfanone is a complex organic compound featuring a unique combination of functional groups, including a chlorosulfonyl group, an imino group, and a methylphenyl group attached to a lambda6-sulfanone core. This compound is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and biological activity.
Synthesis and Characterization
The synthesis of (chlorosulfonyl)iminophenyl-lambda6-sulfanone typically involves multi-step organic reactions. These methods require careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
Applications and Research Findings
(chlorosulfonyl)iminophenyl-lambda6-sulfanone has potential applications in organic synthesis and medicinal chemistry. Its unique functional groups contribute to its reactivity and biological activity, making it a candidate for further research in drug discovery and development.
| Application Area | Description |
|---|---|
| Organic Synthesis | Useful in forming complex molecules due to its reactive functional groups. |
| Medicinal Chemistry | Potential for biological activity, making it a candidate for drug development. |
Safety and Handling
While specific safety data for (chlorosulfonyl)iminophenyl-lambda6-sulfanone is limited, compounds with similar functional groups can be hazardous. Handling should be done with caution, using appropriate protective equipment and following standard laboratory safety protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume